molecular formula C7H7BrFN B6251090 3-(bromomethyl)-6-fluoro-2-methylpyridine CAS No. 1227575-25-8

3-(bromomethyl)-6-fluoro-2-methylpyridine

Cat. No. B6251090
CAS RN: 1227575-25-8
M. Wt: 204
InChI Key:
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Description

Compounds like “3-(bromomethyl)-6-fluoro-2-methylpyridine” belong to a class of organic compounds known as halogenated pyridines . They contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with halogen atoms and methyl groups .


Synthesis Analysis

While specific synthesis methods for “3-(bromomethyl)-6-fluoro-2-methylpyridine” are not available, bromomethyl compounds can generally be synthesized through various methods. For instance, bromopyrene derivatives can be synthesized by brominating a pyrene solution in carbon tetrachloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(bromomethyl)-6-fluoro-2-methylpyridine” would depend on its specific structure. Generally, halogenated pyridines are expected to have properties influenced by the electronegativity of the halogen atoms and the aromaticity of the pyridine ring .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without specific context or data, it’s challenging to provide an accurate mechanism of action .

Safety and Hazards

Safety and hazards would depend on the specific compound. For instance, some bromomethyl compounds can cause skin burns, eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the study and application of such compounds would depend on their specific properties and potential uses. They could be explored for various applications in fields like medicinal chemistry, materials science, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-6-fluoro-2-methylpyridine involves the bromination of 6-fluoro-2-methylpyridine followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "6-fluoro-2-methylpyridine", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 6-fluoro-2-methylpyridine in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the product in acetic acid and add formaldehyde.", "Step 6: Heat the reaction mixture at reflux for several hours.", "Step 7: Add sodium acetate to the reaction mixture to neutralize the excess acid.", "Step 8: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 9: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1227575-25-8

Product Name

3-(bromomethyl)-6-fluoro-2-methylpyridine

Molecular Formula

C7H7BrFN

Molecular Weight

204

Purity

95

Origin of Product

United States

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